An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloroquinoline
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloroquinoline
Abstract
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 5-Chloroquinoline. Intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, this document delves into the molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity of this important heterocyclic compound. The causality behind experimental observations and the strategic implications for its use in synthetic applications are emphasized throughout. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic and naturally occurring compounds with a broad spectrum of biological activities. The introduction of a chlorine atom at the 5-position of the quinoline ring system, yielding 5-Chloroquinoline, profoundly influences its electronic properties and reactivity, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials. Understanding the intrinsic physical and chemical properties of 5-Chloroquinoline is paramount for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 5-Chloroquinoline are summarized below, providing a baseline for its handling, application, and further modification.
Molecular Identity
The structural identity of 5-Chloroquinoline is defined by the following key identifiers:
-
IUPAC Name: 5-chloroquinoline
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CAS Number: 635-27-8[1]
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Molecular Formula: C₉H₆ClN[1]
-
Molecular Weight: 163.6 g/mol [1]
-
Canonical SMILES: C1=CC2=C(C=CC=N2)C(=C1)Cl
The presence of the electronegative chlorine atom on the carbocyclic ring and the nitrogen atom in the heterocyclic ring dictates the molecule's polarity and reactivity.
Caption: Molecular Structure of 5-Chloroquinoline.
Physical Properties
The physical properties of 5-Chloroquinoline are crucial for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 28-32 °C | [2][3] |
| Boiling Point | 263 °C (lit.) | [1][2] |
| Density | ~1.3 g/cm³ | [2] |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [4] |
| Storage Conditions | 2-8°C, sealed in a dry environment. | [1][2] |
The low melting point indicates that 5-Chloroquinoline can exist as a liquid in warmer laboratory environments, a factor to consider for accurate weighing and dispensing.
Chemical Properties and Reactivity
The chemical behavior of 5-Chloroquinoline is characterized by the interplay of the electron-deficient pyridine ring and the substituted benzene ring.
Electrophilic Aromatic Substitution
Electrophilic substitution on the quinoline ring system preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring.[5] The directing effect of the nitrogen atom and the overall electronic distribution favor substitution at the 5- and 8-positions.[4][5][6] In the case of 5-Chloroquinoline, the presence of the chlorine atom at the 5-position will influence the regioselectivity of further electrophilic attack. The chlorine atom is an ortho-, para-director, but deactivating. Therefore, electrophilic substitution is expected to be directed to the 8-position, and to a lesser extent, the 7-position.
Caption: Generalized Electrophilic Aromatic Substitution on 5-Chloroquinoline.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the heterocyclic ring towards nucleophilic aromatic substitution (SNA_r), particularly at the 2- and 4-positions.[7][8] While the chlorine atom in 5-Chloroquinoline is on the carbocyclic ring and thus not as activated as a halogen at the 2- or 4-position, it can still undergo nucleophilic displacement under certain conditions, especially with strong nucleophiles or through transition-metal catalysis.
Transition-Metal Catalyzed Cross-Coupling Reactions
5-Chloroquinoline is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 5-position of the quinoline and a variety of organoboron reagents. This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups.[9][10][11][12][13]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, providing a direct route to 5-aminoquinoline derivatives from 5-Chloroquinoline and a wide range of primary and secondary amines.[14][15][16][17][18]
Caption: Key Cross-Coupling Reactions of 5-Chloroquinoline.
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and purity assessment of 5-Chloroquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 5-Chloroquinoline exhibits distinct signals for the six aromatic protons. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the nitrogen and chlorine atoms. A detailed analysis of the coupling patterns (doublets, triplets, and doublet of doublets) allows for the unambiguous assignment of each proton.[19]
-
¹³C NMR: The carbon NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts provide valuable information about the electronic environment of each carbon. Carbons in the vicinity of the nitrogen and chlorine atoms are significantly shifted.[20][21][22]
Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloroquinoline displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline core, and the C-Cl stretching vibration.[23][24][25]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 5-Chloroquinoline typically shows a prominent molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern can provide further structural information.[3][26][27][28][29]
Experimental Protocols
The following are standardized protocols for the determination of key physical properties of 5-Chloroquinoline.
Melting Point Determination
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A small amount of finely powdered 5-Chloroquinoline is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[30][31][32]
Boiling Point Determination
-
A few milliliters of 5-Chloroquinoline are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The setup is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block).
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[23][24][25][33][34]
Solubility Determination
-
A small, measured amount of 5-Chloroquinoline (e.g., 25 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 0.75 mL) is added in portions with vigorous shaking after each addition.
-
The solubility is qualitatively assessed as soluble, partially soluble, or insoluble.[5][35][36]
Safety and Handling
5-Chloroquinoline should be handled with appropriate safety precautions in a well-ventilated area.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[34][36][37]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[34][38]
-
Storage: Store in a tightly closed container in a cool, dry place.[1][2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[36][38]
Conclusion
5-Chloroquinoline is a valuable heterocyclic compound with well-defined physical and chemical properties. Its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, makes it a key intermediate in the synthesis of a wide array of functional molecules. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective application in scientific research and development.
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